Alcohol Silylation: BSU vs. BSA
A direct comparative study by Verboom et al. (1981) evaluated the silylation efficiency of N,N′-bis(trimethylsilyl)urea (BSU) against N,O-bis(trimethylsilyl)acetamide (BSA) for the protection of various alcohols . The study quantified the yield of trimethylsilyl ethers formed from representative primary, secondary, and tertiary alcohols under identical reaction conditions. BSU demonstrated equivalent or superior yields to BSA across all tested substrates, confirming its comparable efficacy as a hydroxyl-protecting agent .
| Evidence Dimension | Yield of trimethylsilyl ether formation from alcohols |
|---|---|
| Target Compound Data | Yield: 90-98% (for primary and secondary alcohols) |
| Comparator Or Baseline | BSA (N,O-Bis(trimethylsilyl)acetamide) Yield: 85-96% (for primary and secondary alcohols) |
| Quantified Difference | BSU yields were comparable to or up to 5 percentage points higher than BSA, depending on substrate steric hindrance. |
| Conditions | Reaction in dichloromethane solvent at room temperature for 1-4 hours, followed by aqueous work-up and GC analysis. |
Why This Matters
For procurement, this establishes BSU as a direct, high-performance alternative to BSA, offering the same or better protecting group installation efficiency without requiring a change in reaction protocols.
